Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Description
Systematic Nomenclature and Synonyms
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is systematically named bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate under IUPAC nomenclature. Its structure is defined by a cyclohexene core substituted with two glycidyl ester groups. Common synonyms include:
- Tetrahydrophthalic acid diglycidyl ester
- 4-Cyclohexene-1,2-dicarboxylic acid diglycidyl ester
- Diglycidyl 1,2,3,6-tetrahydrophthalate
The compound is registered under CAS No. 21544-03-6 and EINECS No. 244-435-6 .
Molecular Architecture and Stereochemical Considerations
The molecular formula is C₁₄H₁₈O₆ , with a molar mass of 282.29 g/mol . The structure comprises:
- A cyclohex-4-ene ring (unsaturated six-membered ring with a double bond between C4 and C5)
- Two glycidyl (2,3-epoxypropyl) ester groups at the 1,2-positions of the cyclohexene ring
Stereochemical features arise from the cyclohexene ring’s non-planar geometry and the potential for cis/trans isomerism in the ester linkages. However, the compound is typically reported as a mixture of stereoisomers due to synthetic routes involving epichlorohydrin, which lacks stereoselectivity.
Crystallographic Data and Conformational Analysis
Crystallographic data for this compound are not widely reported in the literature. Computational models suggest:
- The cyclohexene ring adopts a half-chair conformation to minimize steric strain.
- The glycidyl groups exhibit gauche conformations relative to the ester carbonyls, stabilized by intramolecular van der Waals interactions.
Experimental density measurements report 1.1545 g/cm³ , consistent with a liquid state at room temperature.
Spectroscopic Characterization Techniques
Fourier-Transform Infrared (FTIR) Spectral Analysis
FTIR spectra reveal key functional groups (Figure 1):
| Band (cm⁻¹) | Assignment |
|---|---|
| 915 | C–O stretching of epoxy rings |
| 1250 | Asymmetric C–O–C stretching of esters |
| 1735 | C=O stretching of ester carbonyls |
| 3050 | C–H stretching of cyclohexene double bond |
The absence of hydroxyl (3200–3600 cm⁻¹) or anhydride (1850 cm⁻¹) peaks confirms the fully esterified structure.
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.6–2.8 | m | Epoxy ring protons (Hₐ, Hᵦ) |
| 3.1–3.4 | m | Oxymethylene protons (Hc) |
| 4.0–4.3 | m | Ester-linked CH₂ groups (Hd) |
| 5.5–5.7 | m | Cyclohexene double bond protons (He) |
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 44.2 | Epoxy ring carbons |
| 52.1 | Oxymethylene carbons |
| 124.5 | Cyclohexene double bond carbons |
| 170.3 | Ester carbonyl carbons |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV produces characteristic fragments:
| m/z | Fragment |
|---|---|
| 282 | Molecular ion [M]⁺ |
| 189 | Cyclohexene-dicarboxylate ion |
| 99 | Epoxypropyl fragment [C₃H₅O₂]⁺ |
| 57 | Base peak (C₃H₅O⁺) |
The base peak at m/z 57 corresponds to cleavage of the epoxypropyl group, while the molecular ion at m/z 282 confirms the compound’s molecular weight.
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIWUHKYIJBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36343-81-4 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID50864997 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21544-03-6, 36343-81-4 | |
| Record name | Diglycidyl tetrahydrophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21544-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021544036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diglycidyl tetrahydrophthalate polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
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| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | |
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| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
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Preparation Methods
Raw Materials and Chemical Precursors
The primary starting material for the synthesis of bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is tetrahydrophthalic anhydride or its derivatives, specifically 4-cyclohexene-1,2-dicarboxylic acid or its anhydride form. The other essential reagent is epichlorohydrin , which provides the epoxy (oxirane) groups through glycidylation.
| Raw Material | Role | Chemical Formula / Notes |
|---|---|---|
| Tetrahydrophthalic anhydride | Dicarboxylic acid source | C8H8O3 |
| Epichlorohydrin | Epoxy group donor | C3H5ClO |
| Base (e.g., NaOH) | Catalyst for epoxidation | Used to dehydrohalogenate chlorohydrin intermediate |
General Synthetic Route
The preparation of this compound typically follows a two-step process:
Step 1: Esterification / Glycidylation
- The dicarboxylic acid or anhydride (tetrahydrophthalic anhydride) reacts with epichlorohydrin under controlled heating (typically 50–80 °C) in the presence of a phase transfer catalyst or solvent.
- This reaction forms the chlorohydrin intermediate esters, where the carboxyl groups are converted into chlorohydrin esters bearing the 2,3-dichloropropyl moiety.
Step 2: Epoxidation (Ring Closure)
- The chlorohydrin intermediate is treated with a strong base such as sodium hydroxide (NaOH) in aqueous or alcoholic medium.
- The base dehydrohalogenates the chlorohydrin, resulting in intramolecular ring closure to form the epoxy (oxirane) rings.
- This step is typically performed at 25–50 °C with stirring to ensure complete conversion.
The overall reaction yields this compound as a clear to light yellow liquid with characteristic epoxy functionality.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature (Step 1) | 50–80 °C | Controlled to avoid side reactions |
| Reaction temperature (Step 2) | 25–50 °C | Base-catalyzed ring closure |
| Molar ratio (Epichlorohydrin : Acid) | 2.5:1 to 3:1 | Excess epichlorohydrin ensures full esterification |
| Base concentration | 20–30% NaOH aqueous solution | Sufficient for complete dehydrohalogenation |
| Reaction time | 2–6 hours | Depends on scale and stirring efficiency |
| Solvent | None or minimal (neat or solvent-assisted) | Solvent like chlorobenzene sometimes used |
Research Findings and Process Optimization
- Purity and Yield : Optimizing the molar ratios and reaction times improves yield and minimizes unreacted chlorohydrin impurities, which can affect the epoxy resin performance.
- Temperature Control : Maintaining moderate temperatures during esterification prevents polymerization or side reactions of epichlorohydrin.
- Catalyst Use : Phase transfer catalysts or quaternary ammonium salts have been reported to enhance reaction rates and selectivity.
- Post-reaction Purification : The product is often purified by vacuum distillation or solvent extraction to remove residual epichlorohydrin and salts.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct glycidylation + base treatment | Epichlorohydrin reacts with acid, followed by base-induced epoxidation | Simple, well-established | Requires careful control of base and temperature |
| Use of phase transfer catalysts | Enhances reaction rate and selectivity | Higher yield, shorter reaction time | Additional catalyst cost |
| Solvent-assisted reaction | Use of solvents like chlorobenzene | Better heat control and mixing | Solvent removal needed |
| One-pot synthesis | Combining esterification and epoxidation steps | Simplifies process | More complex reaction control |
Summary Table of Physical and Chemical Properties (for reference)
Additional Notes from Patent Literature
While the direct preparation of this compound is well established, recent patents (e.g., CN108659203B) describe modified epoxy resins involving maleic anhydride functionalized polybutadiene and alicyclic epoxy resins structurally related to this compound. These methods emphasize:
- Use of accelerators such as dimethylaniline to promote epoxy-carboxyl reactions.
- Reaction temperatures ranging from 90 to 180 °C under nitrogen atmosphere for modification steps.
- Monitoring acid value to ensure completion of reaction.
These insights may inform advanced preparation or modification strategies for this compound in industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy groups to hydroxyl groups.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia, primary amines, and thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Diols and carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Substituted derivatives with functional groups such as amines and thiols.
Scientific Research Applications
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and as a model compound for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Mechanism of Action
The mechanism of action of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the modification of their structure and function. This reactivity underlies its use in cross-linking and polymerization reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate with structurally or functionally related epoxy resins:
Key Differentiators :
Thermal Performance :
- CY183/S-182 excels in cryogenic environments due to its cyclohexene backbone, which prevents brittleness at extreme temperatures . In contrast, BADGE and phthalate-based epoxies degrade below -50°C.
- S-186, a derivative of CY183, offers improved high-temperature stability (up to 200°C) for aerospace applications .
Reactivity and Viscosity :
- CY183’s low viscosity (500–1000 mPa·s) enables easy blending with other resins, whereas BADGE’s high viscosity (10,000–16,000 mPa·s) limits its use without diluents .
- N,N-bis(2,3-epoxypropyl)aniline exhibits rapid curing due to its aromatic amine structure but lacks versatility in formulations .
Safety and Toxicity: CY183 is a skin and eye irritant, requiring stringent handling protocols .
Synthetic Pathways :
- CY183 is synthesized via esterification of cyclohexene dicarboxylic acid followed by epoxidation . S-186 is produced by further epoxidation of CY183, increasing its oxygen content and thermal resistance .
Research Findings :
- A 2023 study highlighted CY183’s use in spacecraft composites , where its shear strength at -253°C outperformed BADGE by 40% .
- Toxicity assessments classify CY183 as a "substance of caution" due to skin sensitization risks, though it lacks carcinogenic or mutagenic markers .
- Comparative analyses show adipate-based epoxies degrade 30% faster under UV exposure than CY183, limiting their outdoor applications .
Biological Activity
Chemical Identity and Properties
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, known by its CAS number 21544-03-6, is a synthetic compound with a molecular formula of C14H18O6 and a molecular weight of 282.29 g/mol. This compound is characterized by its clear liquid form, with a boiling point of approximately 200-202 °C and a density of 1.1545 g/cm³. It exhibits limited water solubility (12.9 g/L at 20°C) and a logP value of 1.46, indicating moderate lipophilicity .
Chemical Structure
The structure of this compound features two epoxy groups attached to a cyclohexene dicarboxylate framework, which contributes to its reactivity and potential biological activity.
Research indicates that this compound may exhibit biological activities primarily through its interactions with cellular components. The epoxy groups in its structure can participate in nucleophilic reactions, leading to the formation of adducts with proteins and nucleic acids. This reactivity suggests potential implications in both therapeutic and toxicological contexts.
Toxicological Studies
Toxicological evaluations have highlighted concerns regarding the compound's mutagenic potential. Studies conducted on various cell lines have demonstrated that exposure to this compound can lead to genotoxic effects, including DNA strand breaks and chromosomal aberrations. For instance:
| Study | Cell Line | Observed Effect |
|---|---|---|
| Human lymphocytes | Increased DNA damage | |
| Mouse fibroblasts | Chromosomal abnormalities | |
| HepG2 cells | Induction of apoptosis |
These findings underscore the need for careful handling and risk assessment in applications involving this compound.
Pharmacological Potential
Despite its potential toxicity, there is emerging interest in the pharmacological applications of this compound. Some studies suggest that it may possess anti-inflammatory properties and could be explored as a scaffold for drug development targeting inflammatory pathways.
Case Study 1: Application in Drug Development
A recent study investigated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The research involved modifying the epoxy groups to enhance selectivity towards specific inflammatory mediators. Preliminary results indicated promising activity against certain cytokines involved in inflammatory responses.
Case Study 2: Environmental Impact Assessment
Another significant study assessed the environmental impact of this compound as a contaminant in aquatic systems. The findings revealed that this compound could bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects .
Q & A
Q. What are the recommended synthetic pathways for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of tetrahydrophthalic acid with epichlorohydrin under controlled conditions. Key parameters include temperature (maintained at 50–70°C to avoid premature epoxy ring-opening), stoichiometric ratios (2:1 epichlorohydrin to dicarboxylic acid), and catalysis (e.g., triethylamine or quaternary ammonium salts). Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate the product from oligomeric byproducts. Monitoring the reaction with FTIR for epoxy ring integrity (absorption at ~910 cm⁻¹) and acid titration ensures optimal yield .
Q. How can spectroscopic techniques characterize the structural and functional groups of this compound?
- NMR : ¹H NMR (CDCl₃) should show epoxy protons as doublets of doublets (δ 3.1–3.4 ppm) and cyclohexene protons as multiplet signals (δ 5.6–6.0 ppm). ¹³C NMR confirms ester carbonyls at ~170 ppm and epoxy carbons at ~44–55 ppm.
- FTIR : Peaks at ~1730 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C), and 910 cm⁻¹ (epoxy ring) are diagnostic.
- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 282.29 (C₁₄H₁₈O₆) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid inhalation by using respirators with organic vapor cartridges. Store in sealed containers away from amines or acids to prevent uncontrolled crosslinking .
Advanced Research Questions
Q. How can factorial design optimize the crosslinking efficiency of this epoxy resin in polymer composites?
A 2³ factorial design can evaluate variables:
- Factors : Curing temperature (80°C vs. 120°C), catalyst type (tertiary amine vs. imidazole), and stoichiometry (1:1 vs. 1:1.2 epoxy:amine).
- Responses : Gel content (ASTM D2765), glass transition temperature (Tg, via DSC), and tensile strength (ISO 527).
Statistical analysis (ANOVA) identifies interactions; e.g., excess amine may reduce Tg due to unreacted groups. Rheological profiling during curing (time-sweep tests) quantifies storage/loss modulus transitions .
Q. How can discrepancies in reported thermal stability data for this compound be resolved?
Contradictions in decomposition temperatures (e.g., TGA data ranging from 200–250°C) may arise from impurities (e.g., residual monomers) or varying heating rates (5°C/min vs. 10°C/min). Proposed methodology:
- Purification : Re-purify via preparative HPLC and compare TGA curves.
- Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional method to assess activation energy (Eₐ) dependence on purity.
- Repeatability : Conduct triplicate runs under inert (N₂) and oxidative (air) atmospheres to isolate degradation mechanisms .
Q. What mechanistic insights explain the compound’s reactivity with nucleophilic hardeners (e.g., amines)?
The epoxy ring undergoes nucleophilic attack by amines, forming a β-hydroxy amine intermediate. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation barriers. Experimental validation via in-situ FTIR tracks epoxy conversion rates. Steric hindrance from the cyclohexene ring may slow reactivity compared to glycidyl ethers, necessitating longer curing times or elevated temperatures .
Q. What strategies mitigate premature gelation during large-scale epoxy formulation?
Premature gelation is linked to exothermic runaway reactions. Mitigation approaches:
- Process Control : Use jacketed reactors with cooling (ΔT < 5°C).
- Inhibitors : Add 0.1–0.5 wt% hydroquinone or BHT to suppress radical-initiated side reactions.
- Real-Time Monitoring : Employ dielectric analysis (DEA) to detect viscosity changes and adjust feed rates dynamically .
Data Gaps and Future Research Directions
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
